N-(5-tert-butyl-2-methoxyphenyl)-N'-(3,4-dimethoxyphenyl)urea
Overview
Description
N-(5-tert-butyl-2-methoxyphenyl)-N'-(3,4-dimethoxyphenyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in the activation of B cells, which play a critical role in the immune response. TAK-659 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
Mechanism of Action
N-(5-tert-butyl-2-methoxyphenyl)-N'-(3,4-dimethoxyphenyl)urea selectively targets BTK, which is a key enzyme involved in B cell activation and signaling. BTK is essential for the development and survival of B cells, and its dysregulation has been implicated in various diseases, including cancer and autoimmune disorders. This compound binds to the active site of BTK and inhibits its activity, leading to decreased downstream signaling and B cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on BTK activity and downstream signaling pathways in B cells. This leads to decreased B cell proliferation and survival, which has potential therapeutic applications in the treatment of various diseases. This compound has also been shown to have antitumor activity in various cancer models, including lymphoma and leukemia.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-tert-butyl-2-methoxyphenyl)-N'-(3,4-dimethoxyphenyl)urea is its selectivity for BTK, which reduces the potential for off-target effects. This compound has also been shown to have potent inhibitory effects on BTK activity, making it a promising therapeutic candidate. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for research on N-(5-tert-butyl-2-methoxyphenyl)-N'-(3,4-dimethoxyphenyl)urea. One area of interest is the development of combination therapies that target multiple pathways involved in B cell activation and signaling. Another potential direction is the investigation of this compound in the treatment of autoimmune disorders, where dysregulation of B cell function is a key factor. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical settings.
Scientific Research Applications
N-(5-tert-butyl-2-methoxyphenyl)-N'-(3,4-dimethoxyphenyl)urea has been extensively studied in preclinical models for its potential therapeutic applications. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways in B cells, leading to decreased cell proliferation and survival. In vivo studies have demonstrated that this compound has antitumor activity in various cancer models, including lymphoma and leukemia.
properties
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-20(2,3)13-7-9-16(24-4)15(11-13)22-19(23)21-14-8-10-17(25-5)18(12-14)26-6/h7-12H,1-6H3,(H2,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPQXSCJRDUHDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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